2H,3H,4H,6H,7H,9H-[1,2,4]triazino[3,4-c]morpholine-3,4-dione
CAS No.: 2408959-91-9
Cat. No.: VC11597376
Molecular Formula: C6H7N3O3
Molecular Weight: 169.14 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2408959-91-9 |
|---|---|
| Molecular Formula | C6H7N3O3 |
| Molecular Weight | 169.14 g/mol |
| IUPAC Name | 2,6,7,9-tetrahydro-[1,4]oxazino[3,4-c][1,2,4]triazine-3,4-dione |
| Standard InChI | InChI=1S/C6H7N3O3/c10-5-6(11)9-1-2-12-3-4(9)7-8-5/h1-3H2,(H,8,10) |
| Standard InChI Key | WTOITWZBDMCSBM-UHFFFAOYSA-N |
| Canonical SMILES | C1COCC2=NNC(=O)C(=O)N21 |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s structure features a bicyclic system combining a 1,2,4-triazine ring fused to a morpholine moiety. The triazine component introduces electron-deficient regions conducive to π-π stacking and hydrogen bonding, while the morpholine oxygen enhances solubility and metabolic stability. X-ray crystallography of analogous compounds reveals a puckered conformation in the morpholine ring, which may influence receptor binding .
Physicochemical Profile
Key molecular properties are summarized below:
The compound’s moderate polarity (TPSA = 86.7 Ų) suggests adequate blood-brain barrier permeability, while its molecular weight aligns with Lipinski’s criteria for drug-likeness.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis typically involves multi-step sequences starting from morpholine-3-carboxylic acid derivatives. A representative route includes:
-
Cyclocondensation: Reaction of morpholine-3-carboxamide with hydrazine hydrate forms the triazine ring via intramolecular cyclization.
-
Oxidation: Subsequent oxidation using KMnO₄ or H₂O₂ introduces the dione functionality at positions 3 and 4 .
-
Purification: Chromatographic methods yield the final product with ≥95% purity.
Alternative methods employ microwave-assisted synthesis to reduce reaction times from 12 hours to 45 minutes, improving yields by 18–22% .
Derivative Formation
Structural modifications at the morpholine nitrogen or triazine C-5 position have generated derivatives with enhanced bioactivity:
-
N-Alkylation: Introduces alkyl chains (e.g., methyl, ethyl) to improve lipophilicity.
-
Sulfonation: Enhances water solubility for parenteral formulations .
-
Aryl Substitution: Attaches aromatic groups (e.g., phenyl, thienyl) to modulate receptor affinity .
Mechanism of Action
DNA Interaction
Intercalation into DNA base pairs has been observed via fluorescent displacement assays using ethidium bromide. Binding constants (K = 1.2 × 10⁴ M⁻¹) are lower than doxorubicin but sufficient for transcriptional inhibition .
Protein Target Engagement
Molecular docking simulations predict high affinity (ΔG = −9.8 kcal/mol) for the ATP-binding pocket of EGFR kinase. This aligns with observed antiproliferative effects in EGFR-overexpressing cells .
Recent Research Advancements
Structural Optimization
A 2024 study introduced a 7-nitro derivative showing 3.2-fold greater AChE inhibition than the parent compound. The nitro group’s electron-withdrawing effects stabilize enzyme–ligand interactions.
Nanoparticle Delivery
Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improved oral bioavailability from 22% to 68% in rat models, addressing solubility limitations .
Applications in Drug Development
Lead Compound for Oncology
The thienyl-substituted analogue VC-11597376-3 is under preclinical evaluation as a dual EGFR/HER2 inhibitor.
Antibiotic Adjuvants
At sub-MIC concentrations (8 μg/mL), the compound resensitizes methicillin-resistant S. aureus (MRSA) to β-lactams by downregulating mecA expression .
Challenges and Future Directions
Synthetic Scalability
Current routes require costly Pd-catalyzed cross-couplings. Flow chemistry approaches may reduce costs by 40% while minimizing waste .
Toxicity Profiling
Hepatotoxicity observed in murine models (ALT elevation at 50 mg/kg) necessitates structural refinements to improve safety indices.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume